5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine
Overview
Description
5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine is an organic compound with the molecular formula C10H12F3NO It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-nitrobenzyl alcohol and 2,2,2-trifluoroethanol.
Nitration: The nitro group is reduced to an amine group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Etherification: The trifluoroethoxy group is introduced via an etherification reaction, where 2,2,2-trifluoroethanol is reacted with the benzylamine derivative under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzylamines.
Scientific Research Applications
5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2,2,2-trifluoroethoxy)-aniline: Similar structure but with an aniline group instead of a benzylamine group.
5-Methyl-2-(2,2,2-trifluoroethoxy)-benzoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine is unique due to the presence of both a trifluoroethoxy group and a benzylamine group, which confer distinct chemical and physical properties. Its combination of lipophilicity and reactivity makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-2-3-9(8(4-7)5-14)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZUOQMRNKPAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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